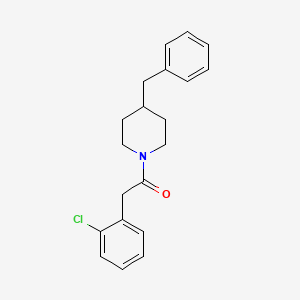![molecular formula C16H20N6O2S B10983443 N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983443.png)
N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It’s also known as N-(2-Amino-2-oxoethyl)-2-propenamide .
- Appearance: White crystalline solid.
- Solubility: Soluble in water and organic solvents.
N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide: is an organic compound.
Preparation Methods
- The compound can be synthesized through a straightforward reaction.
- One common method involves reacting glycine with either acrolein or acryloyl chloride to yield N-(2-Amino-2-oxoethyl)-2-propenamide .
- Industrial production methods may vary, but the basic reaction remains consistent.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles.
- Major products depend on reaction conditions and starting materials.
N-(2-Amino-2-oxoethyl)-2-propenamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a chemical reagent and ligand in organic synthesis and biochemistry.
Biology: Investigated for its potential biological activities.
Medicine: Research into its pharmacological properties.
Industry: Possible applications in polymer chemistry or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It might interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related structures.
- Researchers often compare it to other amides, piperazines, or thiadiazoles.
- Its uniqueness lies in the combination of its functional groups and the 1,3,4-thiadiazole ring.
Properties
Molecular Formula |
C16H20N6O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H20N6O2S/c1-12-19-20-15(25-12)18-14(23)11-17-16(24)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,24)(H,18,20,23) |
InChI Key |
XJIIKPCODPYWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10983369.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10983375.png)
![3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B10983380.png)
![[2-hydroxy-3,5-di(propan-2-yl)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10983384.png)
![N-[4-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B10983392.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10983405.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10983406.png)

![ethyl 2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10983416.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10983422.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B10983428.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B10983444.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10983449.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B10983457.png)
